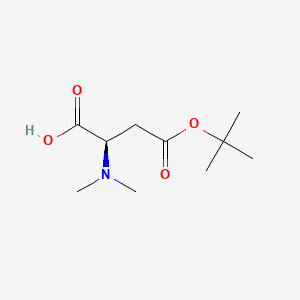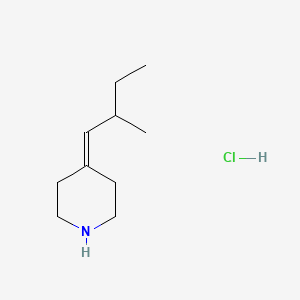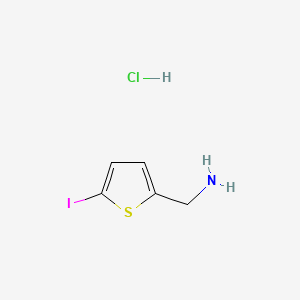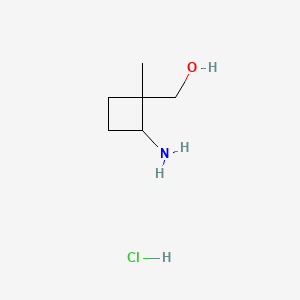
(2R)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid, also known as (2R)-4-t-butyl-2-dimethylamino-4-oxobutanoic acid or (2R)-t-butyl-DMABA, is a compound with a wide range of applications in scientific research. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions for further research.
Applications De Recherche Scientifique
(2R)-4-t-butyl-2-dimethylamino-4-oxobutanoic acid has a wide range of applications in scientific research. It is commonly used as a substrate for enzyme assays, as a reagent in organic synthesis, and as an inhibitor of enzymes such as protein kinases and phosphatases. It has also been used as a model compound for the study of protein-ligand interactions, as a tool to study the mechanism of action of drugs, and as a tool to study the structure and function of proteins.
Mécanisme D'action
(2R)-4-t-butyl-2-dimethylamino-4-oxobutanoic acid interacts with proteins through a variety of mechanisms. It can bind to active sites on proteins, form hydrogen bonds with amino acid side chains, and interact with metal ions. These interactions can lead to changes in the structure and function of proteins, which can result in a variety of biological effects.
Biochemical and Physiological Effects
(2R)-4-t-butyl-2-dimethylamino-4-oxobutanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as protein kinases and phosphatases, which can lead to changes in the activity of other proteins. It has also been shown to interact with metal ions, which can lead to changes in the structure and function of proteins. In addition, it has been shown to affect the activity of transcription factors, which can lead to changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-4-t-butyl-2-dimethylamino-4-oxobutanoic acid has several advantages for laboratory experiments. It is a relatively inexpensive compound, is water soluble, and is stable under a wide range of conditions. However, it is also important to consider the potential limitations of using this compound in laboratory experiments. It is a relatively small molecule, which can limit its ability to interact with larger proteins. In addition, it can be toxic to cells in high concentrations, so it is important to use the lowest possible concentration when conducting experiments.
Orientations Futures
The potential applications of (2R)-4-t-butyl-2-dimethylamino-4-oxobutanoic acid are still being explored. It is currently being studied as a tool to study protein-ligand interactions, as a tool to study the mechanism of action of drugs, and as a tool to study the structure and function of proteins. In addition, it is being studied as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and neurological disorders. Finally, it is being studied as a tool to study the effects of environmental toxins on protein structure and function.
Méthodes De Synthèse
The synthesis of (2R)-4-t-butyl-2-dimethylamino-4-oxobutanoic acid can be achieved by a two-step process involving the reaction of 2-dimethylamino-4-oxobutanoic acid with tert-butyl bromide, followed by a hydrolysis reaction. The first step involves the reaction of 2-dimethylamino-4-oxobutanoic acid with tert-butyl bromide in the presence of a base, such as sodium hydroxide, to form a tert-butyl ester. The second step involves the hydrolysis of the tert-butyl ester to produce (2R)-4-t-butyl-2-dimethylamino-4-oxobutanoic acid.
Propriétés
IUPAC Name |
(2R)-2-(dimethylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-8(12)6-7(9(13)14)11(4)5/h7H,6H2,1-5H3,(H,13,14)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETDQCFFXBFGHQ-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B6608057.png)
![(2S)-1-[(difluoromethyl)sulfanyl]propan-2-amine hydrochloride](/img/structure/B6608063.png)


![methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate dihydrochloride](/img/structure/B6608095.png)
![3-[(tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-2-carboxylic acid](/img/structure/B6608096.png)
![N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide hydrochloride](/img/structure/B6608119.png)
![rac-(1R,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6608120.png)




